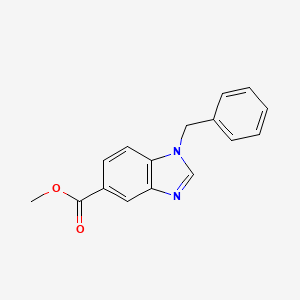

Methyl 1-benzylbenzoimidazole-5-carboxylate

Vue d'ensemble

Description

“Methyl 1-benzylbenzoimidazole-5-carboxylate” is a chemical compound with the molecular formula C16H14N2O2 . It contains a total of 34 atoms, including 14 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .

Synthesis Analysis

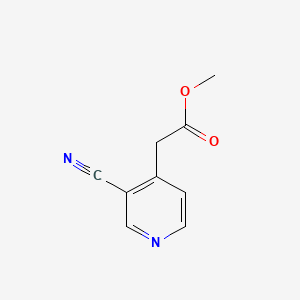

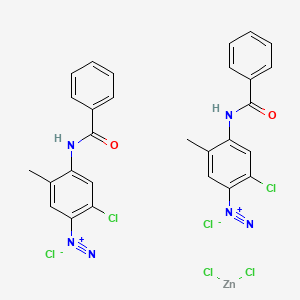

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of methyl 1H-benzimidazole-5-carboxylate derivatives was achieved by reacting o-phenylenediamine derivatives with urea . Another method involved the reaction of methyl 1-benzyl-5-formyl-1H-1,2,3-triazole-4-carboxylate with anilines carrying different halogen atoms in the 2 and 4 positions .Molecular Structure Analysis

The molecular structure of “Methyl 1-benzylbenzoimidazole-5-carboxylate” includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 36 bonds, including 22 non-H bonds, 17 multiple bonds, 4 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ester (aromatic), and 1 Imidazole .Applications De Recherche Scientifique

Metal-Organic Frameworks (MOFs) and Luminescence

Benzimidazole derivatives have been utilized in the synthesis of metal-organic frameworks (MOFs). A study by Yao, Che, and Zheng (2008) demonstrated the structural and fluorescent characterizations of Cd(II) metal-organic frameworks using Benzimidazole-5-carboxylate derivatives, which exhibited blue emission in the solid state due to their unique structures (Yao, Che, & Zheng, 2008).

Agricultural Applications

In agriculture, benzimidazole derivatives like Carbendazim have been used for the prevention and control of fungal diseases. Campos et al. (2015) explored the use of polymeric and solid lipid nanoparticles for sustained release of fungicides, demonstrating improved release profiles and reduced toxicity, providing new options for plant disease treatment and prevention (Campos et al., 2015).

Anticancer Research

Benzimidazole derivatives have been investigated for their potential as anticancer agents. Gowda et al. (2009) synthesized novel benzimidazole-5-carboxylic acid derivatives showing significant anti-leukemic activity, indicating the potential for these compounds in chemotherapeutic applications (Gowda et al., 2009).

Material Science

In materials science, benzimidazole derivatives have been incorporated into polymers for various applications. Wang et al. (2017) utilized cyclopentadithiophene and methyl-2,5-dibromobenzoate copolymers as conductive binders for silicon nanoparticles in lithium-ion battery anodes, showing improved capacity and stability (Wang et al., 2017).

Environmental Science

In environmental science, the degradation of benzimidazole fungicides like Carbendazim has been studied for its impact on ecosystems. Zhang et al. (2013) isolated a carbendazim-degrading bacterium, highlighting the potential for bioremediation of contaminated environments (Zhang et al., 2013).

Propriétés

IUPAC Name |

methyl 1-benzylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-20-16(19)13-7-8-15-14(9-13)17-11-18(15)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPVMGHYFHRSTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N(C=N2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60711428 | |

| Record name | Methyl 1-benzyl-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60711428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-benzylbenzoimidazole-5-carboxylate | |

CAS RN |

185428-95-9 | |

| Record name | Methyl 1-benzyl-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60711428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B599765.png)